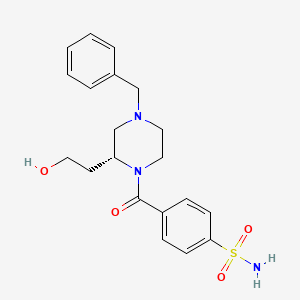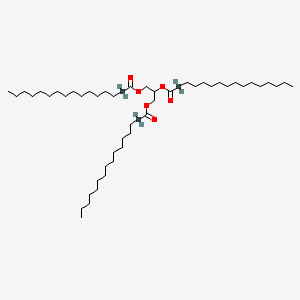
2,3-di((213C)hexadecanoyloxy)propyl (213C)hexadecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-di((213C)hexadecanoyloxy)propyl (213C)hexadecanoate is a synthetic compound belonging to the class of esters. It is structurally characterized by the presence of hexadecanoate groups attached to a glycerol backbone. This compound is often used in various scientific research applications due to its unique properties and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-di((213C)hexadecanoyloxy)propyl (213C)hexadecanoate typically involves the esterification of glycerol with hexadecanoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions include heating the mixture to a temperature range of 60-80°C and maintaining it for several hours to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. The process involves the continuous feeding of glycerol and hexadecanoic acid into the reactor, along with the catalyst. The reaction mixture is then heated and maintained at the desired temperature to achieve high yields of the ester product.
Analyse Chemischer Reaktionen
Types of Reactions
2,3-di((213C)hexadecanoyloxy)propyl (213C)hexadecanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) are commonly employed.
Major Products Formed
Oxidation: Hexadecanoic acid and glycerol.
Reduction: Hexadecanol and glycerol.
Substitution: Various substituted esters and alcohols.
Wissenschaftliche Forschungsanwendungen
2,3-di((213C)hexadecanoyloxy)propyl (213C)hexadecanoate is widely used in scientific research, including:
Chemistry: As a model compound for studying esterification and hydrolysis reactions.
Biology: In lipid metabolism studies and as a tracer in metabolic pathways.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Used in the formulation of cosmetics and personal care products for its emollient properties.
Wirkmechanismus
The mechanism of action of 2,3-di((213C)hexadecanoyloxy)propyl (213C)hexadecanoate involves its interaction with lipid membranes. The compound integrates into the lipid bilayer, affecting membrane fluidity and permeability. This interaction can influence various cellular processes, including signal transduction and membrane transport.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Glyceryl tripalmitate: Similar in structure but lacks the isotopic labeling.
Hexadecanoic acid, 2,3-dihydroxypropyl ester: Another ester of glycerol and hexadecanoic acid.
Uniqueness
2,3-di((213C)hexadecanoyloxy)propyl (213C)hexadecanoate is unique due to its isotopic labeling, which makes it particularly useful in tracer studies and metabolic research. The presence of carbon-13 isotopes allows for precise tracking and analysis in various biochemical pathways.
Eigenschaften
Molekularformel |
C51H98O6 |
|---|---|
Molekulargewicht |
810.3 g/mol |
IUPAC-Name |
2,3-di((213C)hexadecanoyloxy)propyl (213C)hexadecanoate |
InChI |
InChI=1S/C51H98O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-49(52)55-46-48(57-51(54)45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)47-56-50(53)44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h48H,4-47H2,1-3H3/i43+1,44+1,45+1 |
InChI-Schlüssel |
PVNIQBQSYATKKL-HTJTZAHUSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCC[13CH2]C(=O)OCC(COC(=O)[13CH2]CCCCCCCCCCCCCC)OC(=O)[13CH2]CCCCCCCCCCCCCC |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(3R,6R)-6-[4-[[4-(diaminomethylideneamino)phenyl]methylcarbamoyl]piperazine-1-carbonyl]oxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] 4-[[4-(diaminomethylideneamino)phenyl]methylcarbamoyl]piperazine-1-carboxylate](/img/structure/B12415012.png)
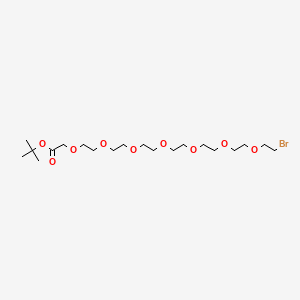
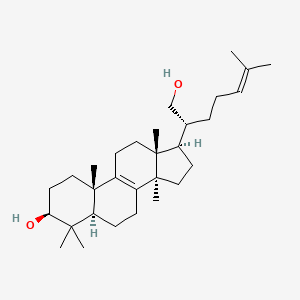


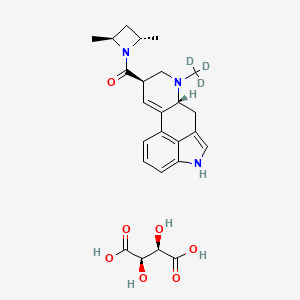
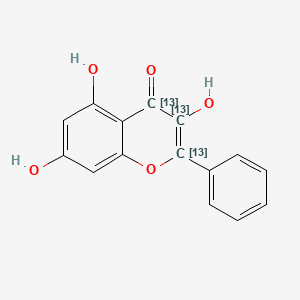
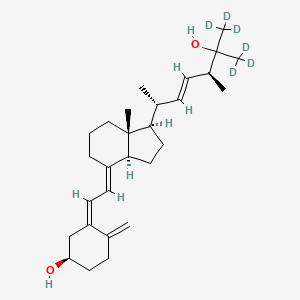

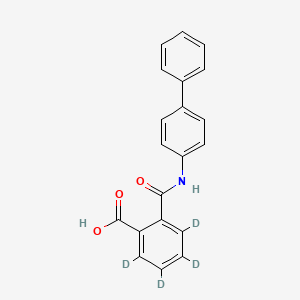

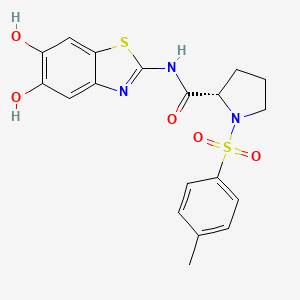
![N-[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl Lansoprazole-d4 Sulfide](/img/structure/B12415081.png)
